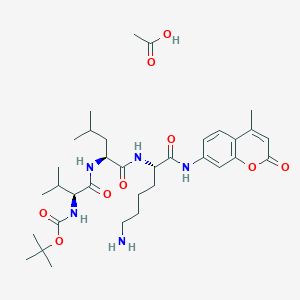

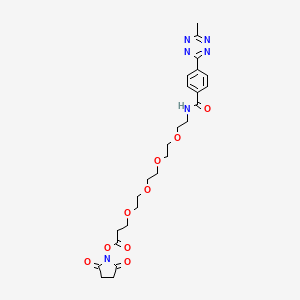

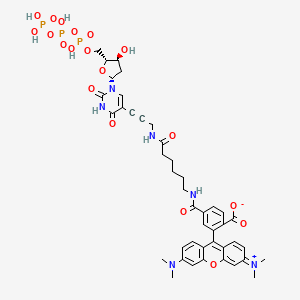

![molecular formula C32H42N2O2 B6291189 9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one CAS No. 2622208-60-8](/img/structure/B6291189.png)

9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is particularly notable for its fluorescent properties, making it useful in various scientific and industrial applications.

Mecanismo De Acción

Target of Action

Fluorescence Marker NR 2, also known as a cell endocytosis-activated fluorescence (CEAF) probe, primarily targets cell lysosomes . The CEAF probe is selectively activated and retained in lysosomes through cell endocytosis .

Mode of Action

The CEAF probe consists of a hydrophilic polymer unit and an acid pH-sensitive small-molecule fluorescent moiety that operates in the “tissue-transparent” second near-infrared (NIR-II) window . The probe stably presents in the form of quenched nanoaggregates in water and blood . The activation of the probe is driven by a synergetic mechanism of disaggregation and protonation . This means that the probe can be selectively activated and retained in lysosomes through cell endocytosis .

Biochemical Pathways

The mechanism of action for CEAF probes is based on the disaggregation and protonation of probe aggregates in targeting cell lysosomes . This eliminates the fluorescence background generated in blood circulation and thus significantly enhances in vivo imaging sensitivity and contrast .

Pharmacokinetics

An ideal NIR-II fluorophore for in vivo fluorescence imaging should have high quantum yields, red-shifted emission wavelengths as well as favorable pharmacokinetic properties in order to afford high imaging quality, monitor dynamic physiological process in real time, and mitigate safety concerns .

Result of Action

The CEAF probe yields highly specific signals with target-to-background ratios over 15 and prolonged observation time up to 35 hours . This enables positive implications for surgical, diagnostic, and fundamental biomedical studies . In addition, “no-wash” cell imaging results showed that cells incubated with CEAF-RGD exhibited 3.4- to 5.6-fold higher fluorescence than the cells of the other two groups .

Action Environment

Fluorescent proteins (FPs) are a group of proteins that can absorb light at a specific wavelength and then emit light at a longer wavelength, a phenomenon known as fluorescence . Among FPs, the initially reported blue fluorescent protein (BFP) is closely related to green fluorescent protein (GFP) . The environment can influence the action, efficacy, and stability of the compound’s action .

Análisis Bioquímico

Biochemical Properties

Fluorescence Marker NR 2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves a variety of biochemical and photochemical properties

Cellular Effects

Fluorescence Marker NR 2 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Fluorescence Marker NR 2 is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Fluorescence Marker NR 2 change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Fluorescence Marker NR 2 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

Fluorescence Marker NR 2 is involved in various metabolic pathways, including interactions with certain enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels

Transport and Distribution

Fluorescence Marker NR 2 is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation

Subcellular Localization

The subcellular localization of Fluorescence Marker NR 2 and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one typically involves the condensation of appropriate aromatic amines with phenoxazine derivatives. One common method includes the reaction of 2-ethylhexylamine with benzo[a]phenoxazin-5-one under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenoxazines .

Aplicaciones Científicas De Investigación

9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:

Chemistry: Used as a photoredox catalyst in organic synthesis.

Biology: Employed as a fluorescent probe for imaging and detecting biological molecules.

Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.

Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells.

Comparación Con Compuestos Similares

Similar Compounds

Phenoxazine: The parent compound with similar structural features but lacks the bis(2-ethylhexyl)amino group.

Phenothiazine: Another heterocyclic compound with sulfur instead of oxygen in the ring structure.

Nile Blue: A phenoxazine derivative used as a dye with similar fluorescent properties.

Uniqueness

9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one is unique due to its specific substitution pattern, which enhances its solubility and fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity, such as biological imaging and photoredox catalysis .

Propiedades

IUPAC Name |

9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N2O2/c1-5-9-13-23(7-3)21-34(22-24(8-4)14-10-6-2)25-17-18-28-30(19-25)36-31-20-29(35)26-15-11-12-16-27(26)32(31)33-28/h11-12,15-20,23-24H,5-10,13-14,21-22H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWKRYNKILKNBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

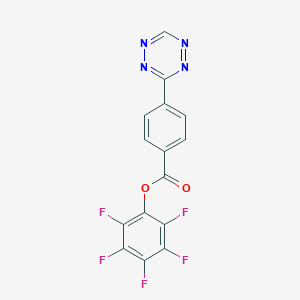

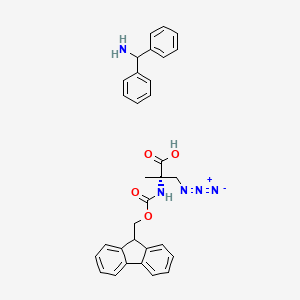

![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)

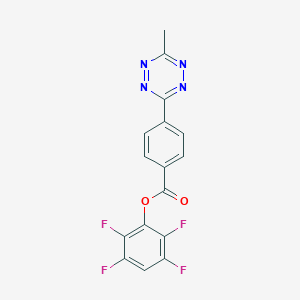

![2-hydroxyethyl-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium;bromide](/img/structure/B6291150.png)

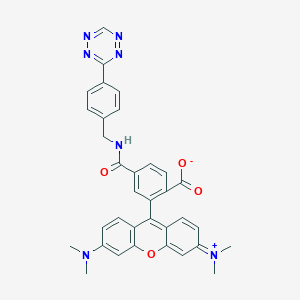

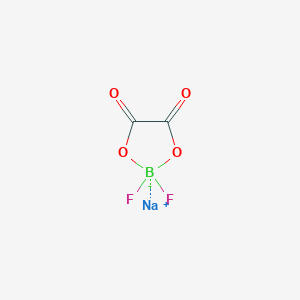

![magnesium;dipotassium;(2S)-2-[[amino(oxido)methylidene]amino]butanedioate;(3S)-3-(carbamoylamino)-4-hydroxy-4-oxobutanoate](/img/structure/B6291207.png)